molecular formula C16H16FNO2 B14662235 N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide CAS No. 38007-49-7

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide

Cat. No.: B14662235
CAS No.: 38007-49-7
M. Wt: 273.30 g/mol
InChI Key: QYEXTQNBMDUVEI-UHFFFAOYSA-N
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Description

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is a chemical compound with the molecular formula C16H16FNO2. This compound is known for its unique structure, which includes an ethylphenoxy group and a fluoroacetamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide typically involves the reaction of 4-ethylphenol with 4-fluoroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-ethylphenol attacks the carbonyl carbon of 4-fluoroacetyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide is unique due to its combination of an ethylphenoxy group and a fluoroacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

38007-49-7

Molecular Formula

C16H16FNO2

Molecular Weight

273.30 g/mol

IUPAC Name

N-[4-(4-ethylphenoxy)phenyl]-2-fluoroacetamide

InChI

InChI=1S/C16H16FNO2/c1-2-12-3-7-14(8-4-12)20-15-9-5-13(6-10-15)18-16(19)11-17/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

QYEXTQNBMDUVEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CF

Origin of Product

United States

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